

Spectroscopic Characterization of 3-Chromanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Chromanecarboxylic acid

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3-chromanecarboxylic acid**, a significant heterocyclic scaffold in medicinal chemistry and drug development. While direct experimental spectra for this compound are not readily available in public databases, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related chromane derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the structural characterization of this important molecule.

Introduction to 3-Chromanecarboxylic Acid

3-Chromanecarboxylic acid belongs to the chromane class of bicyclic ethers, featuring a carboxylic acid moiety at the 3-position. The chromane skeleton is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The carboxylic acid functional group provides a handle for further synthetic modifications, making it a valuable building block for the synthesis of diverse chemical libraries. Accurate spectroscopic characterization is paramount for confirming the identity and purity of **3-chromanecarboxylic acid** in any research or development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-chromanecarboxylic acid**, both ^1H and ^{13}C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of **3-chromanecarboxylic acid** is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the ether linkage of the chromane ring.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-chromanecarboxylic acid** in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Chromanecarboxylic Acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5, H-6, H-7, H-8 (Aromatic)	6.8 - 7.2	m	-
H-2 (Methylene)	4.2 - 4.5	m	-
H-4 (Methylene)	2.9 - 3.2	m	-
H-3 (Methine)	3.0 - 3.3	m	-
COOH	10.0 - 12.0	br s	-

Interpretation and Rationale:

- Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring are expected to appear in the typical aromatic region (6.8-7.2 ppm) as a complex multiplet due to spin-spin coupling.
- Methylene Protons at C-2 (H-2): These protons are adjacent to the oxygen atom and will be deshielded, appearing at approximately 4.2-4.5 ppm. They will likely appear as a multiplet due to coupling with the proton at C-3.
- Methylene Protons at C-4 (H-4): These benzylic protons will be found further upfield compared to the H-2 protons, around 2.9-3.2 ppm, and will also be a multiplet due to coupling with the H-3 proton.
- Methine Proton at C-3 (H-3): This proton, alpha to the carboxylic acid group, is expected to be a multiplet in the range of 3.0-3.3 ppm due to coupling with the protons on C-2 and C-4.
- Carboxylic Acid Proton (COOH): The acidic proton will appear as a broad singlet at a downfield chemical shift (10.0-12.0 ppm) and is exchangeable with D₂O.^[1]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **3-chromanecarboxylic acid** will give rise to a distinct signal.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument: A 400 MHz or higher field NMR spectrometer, equipped with a broadband probe.
- Parameters:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-Chromanecarboxylic Acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	170 - 180
C-8a (Aromatic Quaternary)	150 - 155
C-4a (Aromatic Quaternary)	120 - 125
C-5, C-6, C-7, C-8 (Aromatic)	115 - 130
C-2 (Methylene)	65 - 70
C-3 (Methine)	40 - 45
C-4 (Methylene)	25 - 30

Interpretation and Rationale:

- Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear in the 170-180 ppm region.[\[2\]](#)

- Aromatic Carbons: The aromatic carbons will resonate between 115 and 155 ppm. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C-8a, being attached to the oxygen atom, will be the most downfield of the aromatic carbons.
- Aliphatic Carbons: The C-2 carbon, being adjacent to the ether oxygen, will be the most deshielded of the aliphatic carbons, appearing around 65-70 ppm. The C-3 methine carbon will be in the 40-45 ppm range, and the C-4 methylene carbon will be the most upfield at approximately 25-30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **3-chromanecarboxylic acid** will be dominated by absorptions from the carboxylic acid and the chromane ring system.

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - Solid/Liquid (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Processing: Perform a background subtraction.

Table 3: Predicted IR Absorption Frequencies for **3-Chromanecarboxylic Acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad, Strong
C-H (Aromatic)	3000-3100	Medium
C-H (Aliphatic)	2850-2960	Medium
C=O (Carboxylic Acid)	1700-1725	Strong
C=C (Aromatic)	1450-1600	Medium-Strong
C-O (Ether)	1200-1260	Strong
C-O (Carboxylic Acid)	1210-1320	Strong

Interpretation and Rationale:

- O-H Stretch: The most characteristic feature will be a very broad and strong absorption band from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3][4]
- C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[3][4]
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the chromane ring will be observed just below 3000 cm⁻¹.
- C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether linkage in the chromane ring and the C-O stretch of the carboxylic acid will be present in the fingerprint region (1200-1320 cm⁻¹).[3]
- Aromatic C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

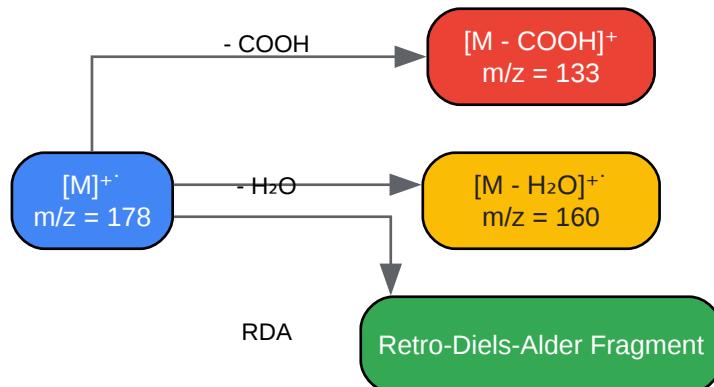
Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization Method:** Electrospray ionization (ESI) or electron ionization (EI) are common methods.
- **Mass Analyzer:** A quadrupole, time-of-flight (TOF), or ion trap analyzer.
- **Data Acquisition:** Acquire a full scan mass spectrum.

Predicted Mass Spectrometry Data:

- **Molecular Weight:** The molecular formula of **3-chromanecarboxylic acid** is $C_{10}H_{10}O_3$, giving a monoisotopic mass of approximately 178.06 g/mol .
- **Molecular Ion Peak** ($[M]^{+}$ or $[M+H]^{+}$):
 - In EI-MS, a molecular ion peak at $m/z = 178$ would be expected.
 - In ESI-MS (positive mode), a protonated molecule at $m/z = 179$ ($[M+H]^{+}$) would likely be observed.
 - In ESI-MS (negative mode), a deprotonated molecule at $m/z = 177$ ($[M-H]^{-}$) would be expected.
- **Key Fragmentation Patterns:**
 - **Loss of COOH:** A significant fragment would likely correspond to the loss of the carboxylic acid group (45 Da), resulting in a fragment ion at $m/z = 133$.
 - **Loss of H₂O:** Loss of a water molecule (18 Da) from the molecular ion is also a possible fragmentation pathway.

- Retro-Diels-Alder Fragmentation: The chromane ring can undergo a characteristic retro-Diels-Alder fragmentation, leading to specific fragment ions.



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Caption: Predicted major fragmentation pathways for **3-chromanecarboxylic acid** in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the structural characterization of **3-chromanecarboxylic acid**. The combination of ^1H NMR, ^{13}C NMR, IR, and MS allows for the unambiguous identification of this compound and differentiation from related structures. Researchers working with this molecule can use this guide as a reference for interpreting their own experimental data, ensuring the integrity and quality of their scientific endeavors. Further confirmation of these predictions through the acquisition and publication of experimental spectra is highly encouraged to enrich the collective knowledge base of the scientific community.

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